molecular formula C5H8N2O B1373338 N-(2-cyanoethyl)-N-methylformamide CAS No. 54014-00-5

N-(2-cyanoethyl)-N-methylformamide

Cat. No.: B1373338
CAS No.: 54014-00-5
M. Wt: 112.13 g/mol
InChI Key: GNIARTJEBSBYFL-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-methylformamide (CAS 54014-00-5) is an organic compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . This compound is characterized as a liquid at room temperature with a high boiling point of approximately 315.6°C and a density of 1.028 g/cm³ . Its structure features both formamide and cyanoethyl functional groups, making it a valuable building block in organic synthesis and life science research . American Elements classifies it among the numerous compounds in their life science product catalog, indicating its use in various research and development contexts . It can be sourced in various grades and purities, including high and ultra-high purity forms, to meet specific research specifications . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) before use, as specific hazard information for this compound is not fully detailed in the available search results .

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIARTJEBSBYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-cyanoethyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and achieve high product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanoethyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyanoethyl group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Cyanoethyl)-N-methylformamide is characterized by its molecular formula C5H6N2OC_5H_6N_2O and a molecular weight of approximately 110.11 g/mol. Its structure includes a cyano group (-C≡N) and an amide functional group, which contribute to its reactivity and solubility in polar solvents.

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a reagent in various organic synthesis reactions. It is particularly useful in the formation of carbon-nitrogen bonds, which are critical in the synthesis of pharmaceuticals and agrochemicals. The compound facilitates reactions such as:

  • Amidation Reactions : It acts as a precursor for synthesizing amides from carboxylic acids.
  • Cyclization Reactions : The compound can undergo cyclization to yield heterocyclic compounds, which are valuable in medicinal chemistry.

Material Science

Polymer Production

The compound is utilized in the production of polymers, particularly those that require specific functional groups for enhanced properties. Its application includes:

  • Synthesis of Polymeric Materials : this compound can be polymerized to create materials with desirable mechanical and thermal properties.
  • Additives in Coatings : It is used as an additive in coatings to improve adhesion and durability.

Biological Applications

Antitumor Activity

Research has indicated that this compound exhibits potential antitumor properties. In vivo studies have shown that it can inhibit tumor growth, making it a candidate for further investigation in cancer therapeutics.

Data Table: Summary of Applications

Application AreaDescriptionExample Uses
Organic SynthesisReagent for forming carbon-nitrogen bondsSynthesis of pharmaceuticals
Material SciencePolymer production and additivesEnhanced coatings
Biological ResearchAntitumor activityPotential cancer therapeutic agent

Case Study 1: Antitumor Activity Assessment

A study conducted on mice demonstrated that this compound significantly reduced tumor size when administered at specific dosages. The mechanism appears to involve the induction of apoptosis in cancer cells, warranting further exploration for clinical applications.

Case Study 2: Polymer Development

In a research project focused on developing new polymeric materials, this compound was incorporated into a polymer matrix to enhance thermal stability and mechanical strength. The resulting material showed improved performance compared to traditional polymers, indicating its potential for industrial applications.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-N-methylformamide exerts its effects involves interactions with various molecular targets. The cyanoethyl group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules. This reactivity is exploited in both synthetic chemistry and biological applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Characteristics References
N-Methylformamide (NMF) -NHCH₃ Formamide, methyl 73.09 Hepatotoxic; antitumor activity
N-(2-Hydroxyethyl)-N-methylformamide -N(CH₃)(CH₂CH₂OH) Formamide, hydroxyethyl 103.12 Hydrophilic; potential for H-bonding
N,N-Diisopropylformamide -N(CH(CH₃)₂)₂ Formamide, isopropyl 143.22 Steric hindrance; lower reactivity
N,N-Bis(2-cyanoethyl)formamide -N(CH₂CH₂CN)₂ Formamide, cyanoethyl 179.20 High polarity; dual nitrile groups
N-Benzyl-N-methylformamide -N(CH₃)(CH₂C₆H₅) Formamide, benzyl 163.20 Aromatic substituent; pharmaceutical use
Key Observations:
  • Metabolic Pathways: Unlike N-methylformamide (NMF), which is metabolized by CYP2E1 to toxic intermediates (e.g., methyl isocyanate), the cyanoethyl group may alter metabolic routes, though specific data are lacking .
Key Observations:
  • Cyanoethyl-substituted formamides (e.g., N,N-bis(2-cyanoethyl)formamide) often achieve higher yields (up to 93%) compared to aromatic analogs, likely due to reduced steric hindrance .
  • N-(2-Cyanoethyl)-N-methylformamide’s synthesis may face challenges in stabilizing the nitrile group during reactions .
Key Observations:
  • Market Trends: Cyanoethylamino derivatives (e.g., N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide) are analyzed in market reports, highlighting demand in chemical intermediates .
Key Observations:
  • NMF’s hepatotoxicity is well-documented, whereas this compound’s safety remains uncertain, necessitating further study .

Biological Activity

N-(2-cyanoethyl)-N-methylformamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and toxicology. This article aims to explore its biological activity, synthesis, and implications based on diverse research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H6_6N2_2O
  • Molecular Weight : 110.11 g/mol

This compound features a cyano group, which often contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been examined in various studies, focusing on its potential as a therapeutic agent and its toxicological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, nitrogen mustards, which are structurally related to this compound, have been shown to alkylate DNA and induce apoptosis in cancer cells.

  • Case Study : A study on nitrogen mustards demonstrated that they form cross-links in DNA, leading to cell death through mechanisms such as apoptosis and necrosis .

Genotoxicity

The genotoxic potential of this compound has been assessed through various assays:

  • Mutagenicity Tests : In vitro studies have shown that related compounds can cause mutations in bacterial strains (Ames test), suggesting a potential for genotoxicity .
  • DNA Interaction : The compound may interact with DNA, similar to other alkylating agents, which could lead to mutagenic effects .

Toxicological Profile

Toxicological assessments indicate that this compound possesses irritant properties:

  • Skin and Eye Irritation : The compound is classified as a skin and eye irritant based on safety data sheets .
  • Carcinogenic Potential : While not classified as a mutagen, it is associated with carcinogenic risks due to its structural similarities with known carcinogens .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyFocusKey Findings
DNA DamageInduces DNA adduct formation leading to potential mutagenicity.
AnticancerExhibits cytotoxic effects in cancer cell lines via DNA cross-linking.
ToxicologyClassified as an irritant; potential carcinogenic effects noted.
Safety AssessmentSkin corrosion/irritation; eye contact leads to serious damage.

The proposed mechanism by which this compound exerts its biological effects involves:

  • DNA Alkylation : Similar to nitrogen mustards, it likely forms covalent bonds with DNA bases, leading to cross-linking.
  • Cell Cycle Disruption : This alkylation can interfere with DNA replication and transcription, triggering cellular stress responses.
  • Apoptosis Induction : The resulting DNA damage may activate apoptotic pathways in affected cells.

Q & A

Q. How can contradictory data on reaction yields (e.g., 84% vs. 96% in catalytic cycles) be resolved?

  • Methodological Answer :
  • Parameter screening : Test temperature (20–50°C), pressure (0.1–1 MPa CO₂), and catalyst loading (1–10 mol%).
  • Characterization : Use in-situ FTIR to monitor intermediate formation and identify rate-limiting steps.
  • Reproducibility : Validate results across multiple batches to isolate batch-specific impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.